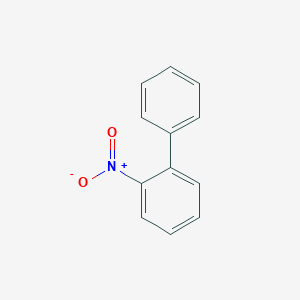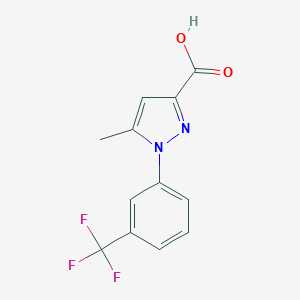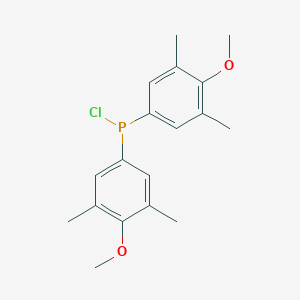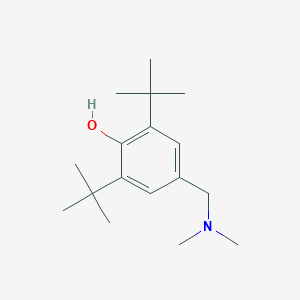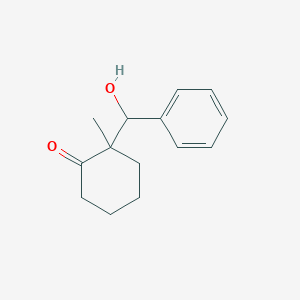
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, also known as HPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMC is a white crystalline powder that is soluble in water and organic solvents. This compound is synthesized using a specific method, which will be discussed in HPMC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore the scientific research applications of HPMC and discuss future directions for its use.
Mechanism Of Action
The mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. It has also been shown to activate various receptors such as TRPV1, leading to analgesia.
Biochemical And Physiological Effects
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. It has also been shown to reduce pain in animal models of acute and chronic pain. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages And Limitations For Lab Experiments
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to work with. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone can form stable complexes with various drugs, making it a potential drug delivery system. However, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in experiments, as impurities can affect the results.
Future Directions
There are several future directions for the use of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone in scientific research. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a drug delivery system, especially for the treatment of chronic pain and inflammation. In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a soil conditioner, especially for the improvement of soil structure and water retention in arid regions. In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a coating material, especially for the improvement of the durability and corrosion resistance of various materials. Further studies are needed to fully understand the mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone and its effects under different experimental conditions.
Conclusion:
In conclusion, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its potential.
Synthesis Methods
The synthesis of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone involves the reaction of 2-methylcyclohexanone with benzyl alcohol in the presence of a catalyst and a reducing agent. This reaction leads to the formation of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, which is then purified using various techniques such as recrystallization and chromatography. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in scientific research, as impurities can affect the results of experiments.
Scientific Research Applications
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a plant growth regulator. It has been shown to increase the yield of crops and enhance their resistance to environmental stressors such as drought and salinity. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a soil conditioner, as it can improve soil structure and water retention.
In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a coating material. It has been shown to improve the surface properties of various materials such as metals and polymers, leading to enhanced durability and corrosion resistance.
properties
CAS RN |
132646-01-6 |
|---|---|
Product Name |
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8,13,16H,5-6,9-10H2,1H3 |
InChI Key |
OBNSGPGWBHNHOX-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
Canonical SMILES |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
synonyms |
2-(hydroxy(phenyl)methyl)-2-methylcyclohexanone 2-HPMMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




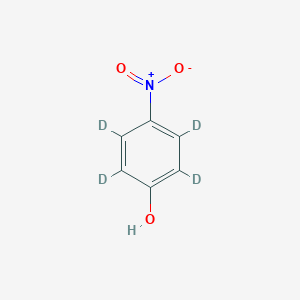
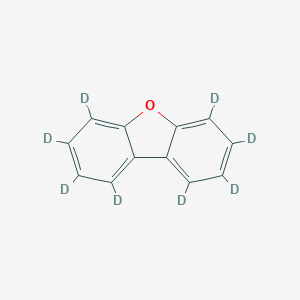
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
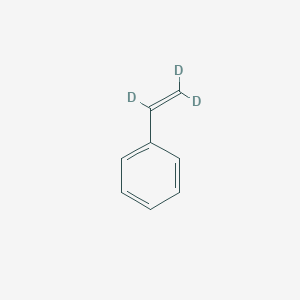
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)



